(5Z)-5-[(5-bromo-2,4-diethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one
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Overview
Description
(5Z)-5-[(5-bromo-2,4-diethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a brominated phenyl group, ethoxy substituents, and a sulfanylidene-imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(5-bromo-2,4-diethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one typically involves multiple steps:
Bromination: The starting material, 2,4-diethoxybenzaldehyde, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 5-bromo-2,4-diethoxybenzaldehyde.
Condensation: The brominated aldehyde is then subjected to a condensation reaction with 3-ethyl-2-thioxoimidazolidin-4-one in the presence of a base such as sodium ethoxide. This step forms the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination and condensation steps, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazolidinone ring, potentially converting it to a more saturated form.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated imidazolidinone derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism by which (5Z)-5-[(5-bromo-2,4-diethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one exerts its effects is likely related to its ability to interact with specific molecular targets. The brominated phenyl group and the sulfanylidene-imidazolidinone core may facilitate binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(5-chloro-2,4-diethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one
- (5Z)-5-[(5-fluoro-2,4-diethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one
Uniqueness
Compared to its chloro and fluoro analogs, (5Z)-5-[(5-bromo-2,4-diethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one may exhibit different reactivity and binding properties due to the larger atomic radius and different electronic effects of the bromine atom. This can influence its overall biological activity and suitability for various applications.
Properties
Molecular Formula |
C16H19BrN2O3S |
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Molecular Weight |
399.3 g/mol |
IUPAC Name |
(5Z)-5-[(5-bromo-2,4-diethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H19BrN2O3S/c1-4-19-15(20)12(18-16(19)23)8-10-7-11(17)14(22-6-3)9-13(10)21-5-2/h7-9H,4-6H2,1-3H3,(H,18,23)/b12-8- |
InChI Key |
WLOTYBPMXPISKQ-WQLSENKSSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2OCC)OCC)Br)/NC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2OCC)OCC)Br)NC1=S |
Origin of Product |
United States |
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